molecular formula C16H16N2O3 B7642672 (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate

(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate

Cat. No. B7642672
M. Wt: 284.31 g/mol
InChI Key: IGPSXQIEVXUAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first discovered in 2012 and has since garnered significant attention from the scientific community due to its potential as an anti-cancer agent.

Mechanism of Action

(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate works by binding to a specific region of Pol I, known as the DNA-binding cleft, and inhibiting its activity. This prevents the transcription of ribosomal RNA (rRNA), which is necessary for the production of ribosomes and ultimately cell growth and proliferation. Cancer cells are particularly sensitive to the inhibition of Pol I transcription, as they require high levels of rRNA synthesis to sustain their rapid growth and division.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been found to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the formation of stress granules, which are involved in the cellular response to stress and can promote cancer cell survival.

Advantages and Limitations for Lab Experiments

One advantage of (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate is its selectivity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, its mechanism of action is not fully understood, which can make it difficult to predict its efficacy in different cancer types. Additionally, its potency and toxicity can vary depending on the cell type and experimental conditions, which can make it challenging to use in lab experiments.

Future Directions

There are several potential future directions for the study of (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another potential direction is the investigation of this compound's effects on non-cancerous cells, as well as its potential for off-target effects. Finally, there is a need for further research into the molecular mechanisms underlying this compound's anti-cancer effects, which could lead to the development of more effective and targeted therapies.

Synthesis Methods

The synthesis of (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate involves a multi-step process that begins with the reaction of 3-ethylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3-carbamoylphenyl)methanol in the presence of triethylamine to yield the desired product.

Scientific Research Applications

(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that are dependent on Pol I transcription for survival, while sparing normal cells. This makes it a promising candidate for the treatment of a variety of cancers, including hematological malignancies, breast cancer, and pancreatic cancer.

properties

IUPAC Name

(3-carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-12-9-18-7-6-14(12)16(20)21-10-11-4-3-5-13(8-11)15(17)19/h3-9H,2,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSXQIEVXUAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)OCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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